molecular formula C16H13ClF3NO2 B3931047 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxypropanamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxypropanamide

Cat. No. B3931047
M. Wt: 343.73 g/mol
InChI Key: XCEIVIXFZHCMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxypropanamide is a chemical compound that belongs to the class of herbicides known as aryloxyphenoxypropionates. This compound is commonly known as 'fenoxaprop-p-ethyl' and is widely used in agriculture to control grassy weeds in various crops. Fenoxaprop-p-ethyl is known for its high effectiveness and selectivity, making it a popular choice among farmers and researchers alike.

Mechanism of Action

Fenoxaprop-p-ethyl works by inhibiting the synthesis of fatty acids in the target plant. This results in the disruption of cell membranes and the eventual death of the plant. Fenoxaprop-p-ethyl is highly selective towards grassy weeds and has little to no effect on broadleaf plants.
Biochemical and physiological effects:
Fenoxaprop-p-ethyl has been found to have minimal toxicity towards mammals and other non-target organisms. However, it can cause eye and skin irritation in humans upon contact. Fenoxaprop-p-ethyl is rapidly metabolized and excreted from the body, making it a relatively safe herbicide to use.

Advantages and Limitations for Lab Experiments

Fenoxaprop-p-ethyl is a highly effective herbicide that is widely used in agriculture. Its selectivity towards grassy weeds makes it a popular choice among farmers. However, its effectiveness can be limited by factors such as weather conditions and soil type. In laboratory experiments, fenoxaprop-p-ethyl can be used to study the mechanisms of weed control and the factors that influence its effectiveness. However, its use is limited by the need for specialized equipment and facilities.

Future Directions

There are several potential future directions for research on fenoxaprop-p-ethyl. One area of interest is the development of new formulations that improve its effectiveness and reduce its impact on the environment. Another area of research is the study of the long-term effects of fenoxaprop-p-ethyl on soil health and microbial communities. Additionally, researchers are exploring the potential use of fenoxaprop-p-ethyl in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance.

Scientific Research Applications

Fenoxaprop-p-ethyl has been extensively studied for its herbicidal properties and its effects on the environment. Researchers have used this compound to study the mechanisms of weed control and the factors that influence its effectiveness. Fenoxaprop-p-ethyl has also been used in studies to determine its potential impact on non-target organisms and the environment.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c1-10(23-12-5-3-2-4-6-12)15(22)21-11-7-8-14(17)13(9-11)16(18,19)20/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEIVIXFZHCMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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